2-{5-oxaspiro[2.5]octan-6-yl}acetic acid
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Overview
Description
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom.
Preparation Methods
The synthesis of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves several steps. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the oxaspiro ring system. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Scientific Research Applications
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid can be compared with other similar compounds, such as:
6-Oxaspiro[2.5]octane-5-acetic acid: This compound has a similar spirocyclic structure but differs in the position of the acetic acid moiety.
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid: This compound has a different ring size, which can affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and the presence of the oxaspiro moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2091748-97-7 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(5-oxaspiro[2.5]octan-6-yl)acetic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-7-1-2-9(3-4-9)6-12-7/h7H,1-6H2,(H,10,11) |
InChI Key |
FOKWRPLJYUEXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)COC1CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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